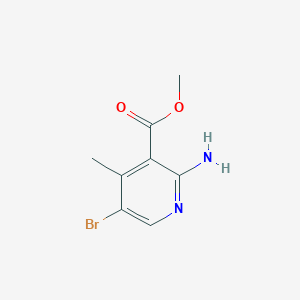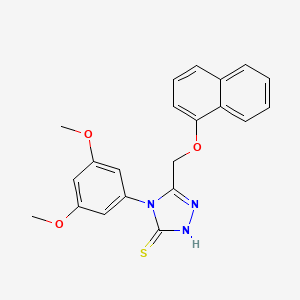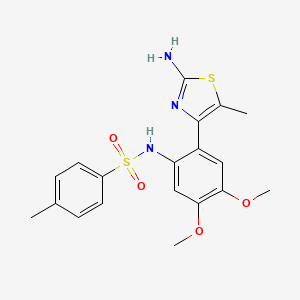
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound with the molecular formula C24H19BF4O and a molecular weight of 410.223. It is a member of the pyrylium family, which are aromatic six-membered ring compounds containing an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of benzyl chloride with 2,6-diphenylpyrylium tetrafluoroborate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert it into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and other aromatic compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic and ionic properties. It can participate in electron transfer reactions, interact with nucleophiles, and form complexes with various substrates. These interactions are crucial for its role as a catalyst and in biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,6-Diphenylpyrylium tetrafluoroborate
- N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate
Uniqueness
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
58164-65-1 |
|---|---|
Molekularformel |
C24H19BF4O |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
4-benzyl-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C24H19O.BF4/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,17-18H,16H2;/q+1;-1 |
InChI-Schlüssel |
KUYPEJIGWCDUAI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)

